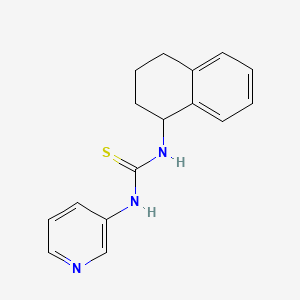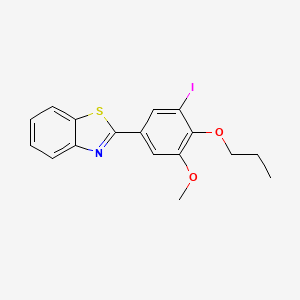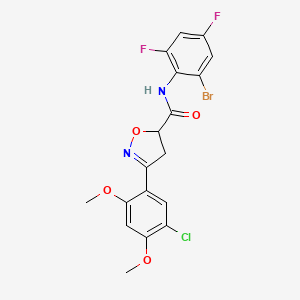![molecular formula C24H35N3O2 B4196491 N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea](/img/structure/B4196491.png)
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea
Overview
Description
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea, also known as A-867744, is a novel and potent inhibitor of the TRPA1 ion channel. This ion channel is involved in the perception of pain, itch, and inflammation, making it an attractive target for the development of analgesic and anti-inflammatory drugs.
Mechanism of Action
The TRPA1 ion channel is a member of the transient receptor potential (TRP) family of ion channels and is involved in the perception of pain, itch, and inflammation. N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea works by blocking the TRPA1 ion channel, which reduces the perception of pain, itch, and inflammation (McGaraughty, et al., 2010).
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea has been shown to be effective in reducing pain and inflammation in various animal models. In a neuropathic pain model, N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea reduced mechanical allodynia and thermal hyperalgesia (Petrus, et al., 2007). In an inflammatory pain model, N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea reduced mechanical hypersensitivity and edema (McGaraughty, et al., 2010). In an osteoarthritis pain model, N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea reduced mechanical allodynia and joint damage (Kym, et al., 2011). N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea has also been shown to be effective in reducing itch in a mouse model of atopic dermatitis (Kido-Nakahara, et al., 2014).
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea is its potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of the TRPA1 ion channel in pain, itch, and inflammation. However, one limitation of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the TRPA1 ion channel (McGaraughty, et al., 2010).
Future Directions
For the study of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea include the development of more potent and selective TRPA1 inhibitors, the study of the role of the TRPA1 ion channel in other physiological processes, and the development of N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea as a clinical drug.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea has been extensively studied in preclinical models for its potential use as an analgesic and anti-inflammatory drug. Studies have shown that N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea can effectively block the TRPA1 ion channel, which is involved in the perception of pain, itch, and inflammation (McGaraughty, et al., 2010). N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea has also been shown to be effective in reducing pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and osteoarthritis pain (Kym, et al., 2011; McGaraughty, et al., 2010; Petrus, et al., 2007).
properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-[(3-phenyl-1-adamantyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-22(25-6-7-27-8-10-29-11-9-27)26-18-23-13-19-12-20(14-23)16-24(15-19,17-23)21-4-2-1-3-5-21/h1-5,19-20H,6-18H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGUGLTTOUUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NCC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinyl)ethyl]-N'-[(3-phenyl-1-adamantyl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)


![2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
![N-(2-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196439.png)
![12-(2-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4196443.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4196453.png)
![3-nitro-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B4196466.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4196475.png)
![N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4196479.png)

![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4196487.png)
![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4196496.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196500.png)